molecular formula C20H17Cl2N3O B11137611 2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11137611
M. Wt: 386.3 g/mol
InChI Key: SBOXUTVIHANAKU-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds with a wide range of biological activities, making them significant in medicinal chemistry. This particular compound features two indole moieties, each substituted with a chlorine atom, connected via an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of 6-chloro-1H-indole: This can be achieved through the chlorination of indole using reagents like thionyl chloride or phosphorus pentachloride.

    Alkylation: The 6-chloro-1H-indole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Acetamide Formation: The alkylated product is reacted with acetic anhydride or acetyl chloride to form the acetamide linkage.

    Coupling with 5-chloro-1H-indole: Finally, the compound is coupled with 5-chloro-1H-indole under conditions that facilitate the formation of the desired product, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride, targeting the acetamide linkage or the indole rings.

    Substitution: The chlorine atoms on the indole rings can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Products may include indole-2,3-diones or other oxidized derivatives.

    Reduction: Reduced forms of the acetamide or indole rings.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its indole moieties make it a valuable intermediate in the synthesis of natural products and pharmaceuticals.

Biology

Biologically, indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound could be explored for similar activities, particularly due to the presence of chlorine atoms which can enhance biological activity.

Medicine

In medicine, compounds with indole structures are often investigated for their potential as therapeutic agents. This compound could be studied for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

Industrially, indole derivatives are used in the manufacture of dyes, perfumes, and agricultural chemicals. This compound could find applications in these areas, particularly in the development of new agrochemicals or dyes.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, modulating their activity. The chlorine atoms may enhance binding affinity to certain targets, increasing the compound’s potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of chlorine atoms in 2-(6-chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide distinguishes it from other indole derivatives. Chlorine can influence the compound’s electronic properties, potentially enhancing its biological activity and making it a more potent candidate for various applications.

Properties

Molecular Formula

C20H17Cl2N3O

Molecular Weight

386.3 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C20H17Cl2N3O/c21-15-3-4-18-17(9-15)14(11-24-18)5-7-23-20(26)12-25-8-6-13-1-2-16(22)10-19(13)25/h1-4,6,8-11,24H,5,7,12H2,(H,23,26)

InChI Key

SBOXUTVIHANAKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl)Cl

Origin of Product

United States

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